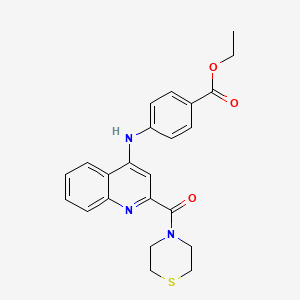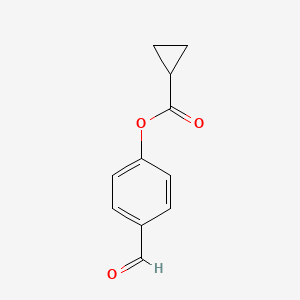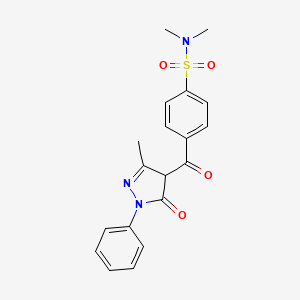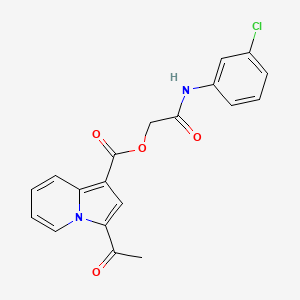
Ethyl 4-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is a chemical compound. It contains a quinoline moiety, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . The quinoline moiety is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
The synthesis of quinolin-2-ones, which are derivatives of quinoline, has been achieved by direct carbonylation of o-alkenylanilines . This process involves the use of a substoichiometric amount of Cu(OAc)2 and air as the terminal oxidant, Pd(OAc)2 as a catalyst, and CO as a carbonyl source . A variety of quinolin-2-one derivatives were synthesized under mild conditions .Molecular Structure Analysis
The molecular structure of quinoline derivatives, such as quinolin-2-ones, displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .作用機序
The mechanism of action of Ethyl 4-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to inhibit the aggregation of amyloid-beta peptides. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of Ethyl 4-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is its potential application in the development of new drugs for the treatment of cancer and Alzheimer's disease. It has shown promising results in vitro and in vivo, and has a low toxicity profile. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on Ethyl 4-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate. One potential direction is to further investigate its mechanism of action, which may provide insights into its potential application in the treatment of other diseases. Another direction is to optimize its synthesis method to make it more accessible for widespread use in research. Additionally, further studies are needed to evaluate its efficacy and safety in clinical trials.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. Its potential application in the development of new drugs for the treatment of cancer and Alzheimer's disease makes it an exciting area of research. Further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety in clinical trials.
合成法
The synthesis of Ethyl 4-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate involves the reaction of 4-(2-aminobenzoic acid)ethyl ester with thiomorpholine-4-carbonyl chloride and 2-amino-4-chloroquinoline in the presence of a base. The resulting product is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
Ethyl 4-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate has been extensively studied for its potential application in various scientific research fields. It has shown promising results in the development of new drugs for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
特性
IUPAC Name |
ethyl 4-[[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-7-9-17(10-8-16)24-20-15-21(22(27)26-11-13-30-14-12-26)25-19-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUHWFACGGPOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-1-(2-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2466011.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate](/img/structure/B2466012.png)
![1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2466013.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2466014.png)



![3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466018.png)
![2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide](/img/structure/B2466019.png)

![N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2466025.png)
![Butyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B2466028.png)

![2-Oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2466033.png)